2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane
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Overview
Description
Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- is a chemical compound with the molecular formula C19H38O3S. It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms.
Preparation Methods
The synthesis of Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- involves several steps. One common method includes the reaction of dodecyl mercaptan with ethylene oxide to form 2-(dodecylthio)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-[2-(dodecylthio)ethoxy]ethanol. Finally, this compound undergoes epoxidation to form Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- .
Chemical Reactions Analysis
Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- involves its ability to react with various biological molecules. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activities and applications in drug delivery .
Comparison with Similar Compounds
Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- can be compared with other similar compounds, such as:
Ethyl glycidyl ether: Another epoxide with similar reactivity but different alkyl chain length.
1,2-Epoxy-3-ethoxypropane: A compound with a similar epoxide ring but different substituents.
3-Ethoxy-1,2-epoxypropane: Another epoxide with similar properties but different molecular structure.
The uniqueness of Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- lies in its long dodecylthio chain, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
102013-66-1 |
---|---|
Molecular Formula |
C19H38O3S |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2-[2-(2-dodecylsulfanylethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C19H38O3S/c1-2-3-4-5-6-7-8-9-10-11-15-23-16-14-20-12-13-21-17-19-18-22-19/h19H,2-18H2,1H3 |
InChI Key |
MMWAMWFNYVOHCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCOCCOCC1CO1 |
Origin of Product |
United States |
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